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molecular formula C12H12Cl2O2 B8611267 2,3,5,6-Tetramethylbenzene-1,4-dicarbonyl dichloride CAS No. 17587-17-6

2,3,5,6-Tetramethylbenzene-1,4-dicarbonyl dichloride

Cat. No. B8611267
M. Wt: 259.12 g/mol
InChI Key: YSTOWRIBDZWBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04035437

Procedure details

To a 500 ml. three-necked flask equipped with stirrer, reflux condenser and nitrogen inlet, is added 100 grams tetramethylterephthalic acid and 200 ml. thionyl chloride. The mixture is stirred at reflux for six hours during which time the acid dissolves and a mixture of sulfur dioxide and hydrogen chloride is evolved. At the end of this period the excess thionyl chloride is removed by distillation. The residue, which is crude tetramethylterephthaloyl chloride, is recrystallized twice from cyclohexane.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([C:8](O)=[O:9])=[C:6]([CH3:11])[C:5]([CH3:12])=[C:4]([C:13](O)=[O:14])[C:3]=1[CH3:16].S(Cl)([Cl:19])=O.S(=O)=O.[ClH:24]>>[CH3:1][C:2]1[C:7]([C:8]([Cl:24])=[O:9])=[C:6]([CH3:11])[C:5]([CH3:12])=[C:4]([C:13]([Cl:19])=[O:14])[C:3]=1[CH3:16]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC1=C(C(=C(C(=C1C(=O)O)C)C)C(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
three-necked flask equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for six hours during which time the acid
Duration
6 h
DISSOLUTION
Type
DISSOLUTION
Details
dissolves
CUSTOM
Type
CUSTOM
Details
At the end of this period the excess thionyl chloride is removed by distillation
CUSTOM
Type
CUSTOM
Details
is recrystallized twice from cyclohexane

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=C(C(=C1C(=O)Cl)C)C)C(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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